2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with the molecular formula . It belongs to a class of compounds known as benzo[b]thiophenes, which are characterized by a fusion of a benzene ring with a thiophene ring. This compound exhibits significant pharmacological properties, making it of interest in medicinal chemistry.
The compound is classified as an amino-thiophene derivative. It is particularly noted for its potential applications in medicinal chemistry due to its analgesic and antimicrobial properties.
The synthesis of 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile typically involves the Gewald reaction. This method combines cyclohexanone with malonitrile and sulfur in the presence of morpholine. The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the desired product .
Technical Details:
The molecular structure of 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile features a tetrahydrobenzo[b]thiophene core with an amino group and a carbonitrile substituent at specific positions.
Data:
The crystal structure has been analyzed using X-ray diffraction techniques, revealing that the thiophene ring is planar while the cyclohexane adopts a half-chair conformation .
The compound can participate in various chemical reactions typical for thiophenes and nitriles. Notably:
Technical Details:
The mechanism of action for 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile primarily revolves around its interaction with biological targets related to pain modulation and inflammation.
Data:
Due to its pharmacological properties, 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile has potential applications in:
This comprehensive analysis highlights the significance of 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile in both synthetic chemistry and pharmacology. Further research may enhance its applications and efficacy in therapeutic settings.
The 2-aminothiophene-3-carbonitrile pharmacophore emerged as a privileged scaffold following Karl Gewald’s pioneering work on multi-component reactions in the 1960s, enabling efficient access to polysubstituted thiophenes [8]. The specific integration of a methano bridge (bicyclo[2.2.1]heptane system) into the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile framework represents a strategic medicinal chemistry innovation to enhance structural rigidity and selectivity. This structural evolution responds to limitations observed with flexible cyclohexane-fused analogs (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile), which exhibited conformational heterogeneity and suboptimal target engagement [5] [8]. Early pharmacological studies identified unsubstituted tetrahydrobenzo[b]thiophene cores as modulators of inflammatory pathways and protein kinases, driving interest in constrained analogs like the title compound to improve potency and metabolic stability [5] [8].
The methano bridge confers three-dimensional complexity through:
This scaffold’s versatility enables rational targeting of structurally demanding binding sites:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5